REACTION_CXSMILES
|
CC1C=CC(S(O)(=O)=O)=CC=1.S[C:13]1[O:14][C:15]2[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=2[C:17](=[O:19])[CH:18]=1.[NH:24]1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1.CCOC(C)=O>C1C=CC=CC=1.O>[N:24]1([C:13]2[O:14][C:15]3[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=3[C:17](=[O:19])[CH:18]=2)[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
SC=1OC2=C(C(C1)=O)C=CC=C2
|
Name
|
|
Quantity
|
2.44 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
Extracting with EtOAc (2×)
|
Type
|
WASH
|
Details
|
washing with combined organic layers with water and brine
|
Type
|
FILTRATION
|
Details
|
filtering through sodium sulfate
|
Type
|
CUSTOM
|
Details
|
yields 4.56 of crude material
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1OC2=C(C(C1)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: PERCENTYIELD | 44.8% | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |